molecular formula C11H21NO3 B1382185 tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate CAS No. 1434141-79-3

tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate

Cat. No.: B1382185
CAS No.: 1434141-79-3
M. Wt: 215.29 g/mol
InChI Key: XSSLOTCOOFGGJW-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a carbamate derivative, characterized by the presence of a tert-butyl group and a cyclobutyl ring with a hydroxyl substituent. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and 3-hydroxy-2,2-dimethylcyclobutylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can be studied using various biochemical and biophysical techniques .

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSLOTCOOFGGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140015
Record name Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140015
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Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-79-3
Record name Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
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Synthesis routes and methods

Procedure details

To a solution of tert-butyl (2,2-dimethyl-3-oxocyclobutyl)carbamate (1.0 equiv.) in MeOH (0.1 M) was added sodium borohydride (1.0 equiv.) in small portions at 0° C. After addition, the mixture was stirred at room temperature for 2 h, then the mixture was quenched with acetone. The solvent was removed under vacuum, the residue was passed through a short silica gel column chromatography (40% ethyl acetate in petroleum ether) to afford the crude title product (85% yield), which was used for the next step without further purification. MS (ESI) m/z 216.2 [M+H]+.
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